![molecular formula C18H14N4O2 B12517516 2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile](/img/structure/B12517516.png)
2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile is a phenazine derivative known for its diverse range of biological properties. Phenazines are nitrogen-containing heterocycles that exhibit significant antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotective activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phenazine derivatives, including 2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile, typically involves several key methods:
Wohl–Aue Method: This method involves the condensation of 1,2-diaminobenzenes with 2-carbon units.
Beirut Method: This method includes the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Reductive Cyclization: This involves the reductive cyclization of diphenylamines.
Pd-Catalyzed N-Arylation: This method uses palladium catalysts to facilitate the N-arylation of phenazine precursors.
Industrial Production Methods
Industrial production of phenazine derivatives often employs multicomponent approaches and oxidative cyclization methods due to their efficiency and scalability .
化学反应分析
Types of Reactions
2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenazine-1-carboxylic acids, while reduction may yield various reduced phenazine derivatives .
科学研究应用
2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing other phenazine derivatives with enhanced properties.
Medicine: Investigated for its potential use in treating diseases such as cancer, tuberculosis, and malaria.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Disrupts bacterial cell membranes and inhibits essential enzymes.
Antitumor Activity: Induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress in cells.
相似化合物的比较
Similar Compounds
Phenazine-1-carboxylic Acid: Known for its potent activity against Mycobacterium tuberculosis.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
Pyocyanin: A natural phenazine with antimicrobial properties.
Uniqueness
2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile is unique due to its specific structural modifications, which enhance its biological activities and make it a versatile compound for various applications .
属性
分子式 |
C18H14N4O2 |
|---|---|
分子量 |
318.3 g/mol |
IUPAC 名称 |
2-[[8-(cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile |
InChI |
InChI=1S/C18H14N4O2/c19-5-7-23-11-13-1-3-15-17(9-13)22-18-10-14(12-24-8-6-20)2-4-16(18)21-15/h1-4,9-10H,7-8,11-12H2 |
InChI 键 |
CEBNBQOYNKBCHX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1COCC#N)N=C3C=C(C=CC3=N2)COCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/structure/B12517454.png)
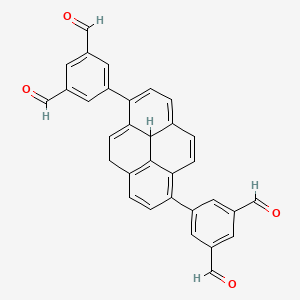
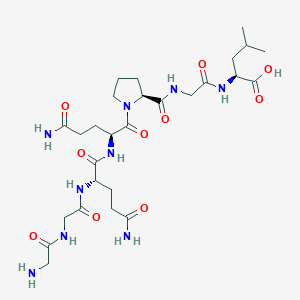

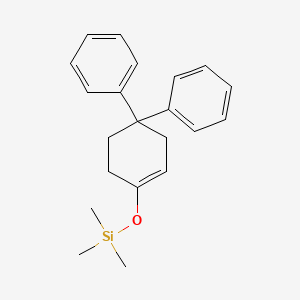
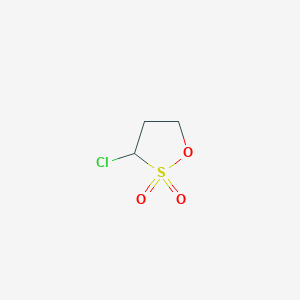
![5-(4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-{[3-methyl-5-(trifluoromethyl)-2H-pyrazol-4-yl]methyl}thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B12517494.png)
![Naphthalene, 1-[(chloromethyl)thio]-](/img/structure/B12517499.png)
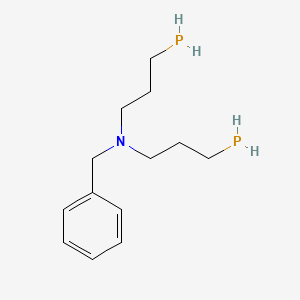
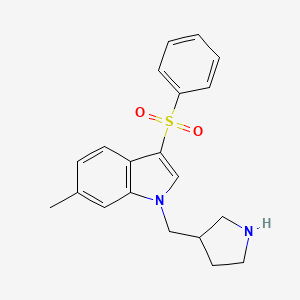
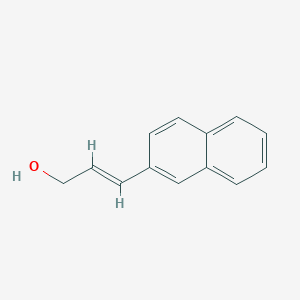
![N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine](/img/structure/B12517530.png)
